![molecular formula C13H20O3Se B12629678 [(Triethoxymethyl)selanyl]benzene CAS No. 921628-60-6](/img/structure/B12629678.png)
[(Triethoxymethyl)selanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Triethoxymethyl)selanyl]benzene is an organoselenium compound with the molecular formula C13H20O3Se It features a benzene ring substituted with a triethoxymethylselanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Triethoxymethyl)selanyl]benzene typically involves the reaction of benzene with triethoxymethylselenium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the selenium compound. A common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[(Triethoxymethyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The triethoxymethylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
[(Triethoxymethyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(Triethoxymethyl)selanyl]benzene involves its ability to participate in redox reactions due to the presence of the selenium atom. The compound can interact with various molecular targets, including enzymes and proteins, through the formation of selenoethers and selenoxides. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
[(Triethoxymethyl)selanyl]benzene can be compared with other organoselenium compounds such as:
Benzene, (trimethoxymethyl)-: Similar in structure but contains methoxy groups instead of ethoxy groups.
Phenylselenol: Contains a phenyl group directly bonded to selenium.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Uniqueness
This compound is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
921628-60-6 |
|---|---|
分子式 |
C13H20O3Se |
分子量 |
303.27 g/mol |
IUPAC名 |
triethoxymethylselanylbenzene |
InChI |
InChI=1S/C13H20O3Se/c1-4-14-13(15-5-2,16-6-3)17-12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChIキー |
BAEFETOZZIHFKV-UHFFFAOYSA-N |
正規SMILES |
CCOC(OCC)(OCC)[Se]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
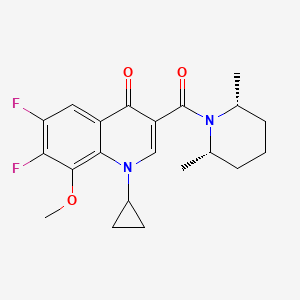
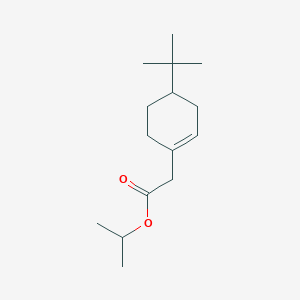
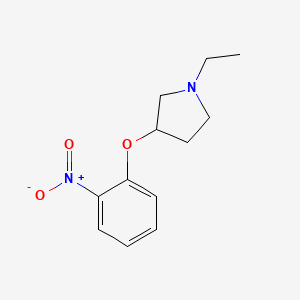
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
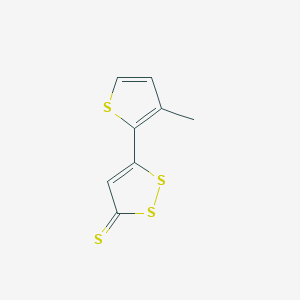
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)
![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
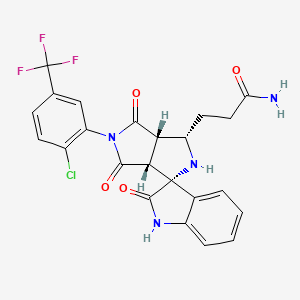
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

